2-(4-Hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolane-3,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Massoniresinol is a lignan, a type of natural compound found in various plantsThe chemical formula of Massoniresinol is C20H24O8 , and it has a molecular weight of 392.4 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Massoniresinol can be synthesized through various chemical reactions involving the coupling of phenolic compounds. One common method involves the oxidative coupling of coniferyl alcohol derivatives under specific conditions . The reaction typically requires a catalyst, such as a metal complex, and an oxidizing agent.
Industrial Production Methods
Industrial production of Massoniresinol often involves extraction from natural sources, such as the roots of plants like poria and atractylodes . The extraction process includes solvent extraction, purification, and crystallization to obtain high-purity Massoniresinol.
Analyse Chemischer Reaktionen
Types of Reactions
Massoniresinol undergoes several types of chemical reactions, including:
Oxidation: Massoniresinol can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert Massoniresinol into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the Massoniresinol molecule.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Catalysts: Metal complexes, such as palladium or platinum catalysts, are often used in substitution reactions.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Massoniresinol has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry and as a starting material for the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-cancer and anti-viral activities.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
Wirkmechanismus
Massoniresinol exerts its effects through various molecular targets and pathways. It can bind to adenosine receptors and inhibit the release of certain hormones . This activity may be due to its ability to interact with specific proteins and enzymes, leading to changes in cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Syringaresinol
- Olivil
- Pinoresinol
- Secoisolariciresinol
Uniqueness
Massoniresinol is unique due to its specific molecular structure, which allows it to interact with a distinct set of molecular targets. This uniqueness makes it a valuable compound for various scientific research applications .
Eigenschaften
Molekularformel |
C20H24O8 |
---|---|
Molekulargewicht |
392.4 g/mol |
IUPAC-Name |
2-(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C20H24O8/c1-26-16-7-12(3-5-14(16)22)9-19(24)11-28-18(20(19,25)10-21)13-4-6-15(23)17(8-13)27-2/h3-8,18,21-25H,9-11H2,1-2H3 |
InChI-Schlüssel |
ZTWZAVCISGQPJH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)CC2(COC(C2(CO)O)C3=CC(=C(C=C3)O)OC)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.